N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
The compound appears to be a benzamide derivative with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical space of related compounds. For instance, paper discusses a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides with antiallergic activity, indicating that similar structures can exhibit significant biological effects. Paper describes the synthesis and biological activity of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, which are structurally related to the compound of interest and have shown antimicrobial activity.
Synthesis Analysis
The synthesis of related compounds involves
Scientific Research Applications
Synthesis and Spectral Analysis
Researchers have synthesized various derivatives of compounds bearing the 1,3,4-oxadiazole moiety due to their significant biological activities. For instance, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, showcasing moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). This study exemplifies the potential of these compounds in developing new antibacterial agents.
Anticancer Evaluation
The anticancer potential of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides was explored, revealing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug, etoposide (B. Ravinaik et al., 2021). These findings highlight the promise of 1,3,4-oxadiazol-2-yl compounds in cancer therapy research.
Antimycobacterial Activity
Novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for their antitubercular activities. The study identified lead molecules with significant activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of these compounds in treating tuberculosis without showing toxicity against normal cell lines (N. Nayak et al., 2016).
Pharmacological Characterization
The pharmacological characterization of related compounds, such as 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrated selectivity and high affinity for specific receptors, indicating potential for treating depression and addiction disorders. This research underscores the importance of understanding receptor interactions for developing targeted therapies (S. Grimwood et al., 2011).
properties
IUPAC Name |
N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-2-14-31-22-25-24-21(30-22)18-10-3-4-11-19(18)23-20(27)16-8-7-9-17(15-16)32(28,29)26-12-5-6-13-26/h2-4,7-11,15H,1,5-6,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILWWPVBYOEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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